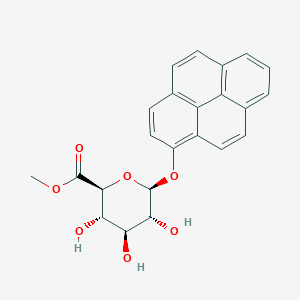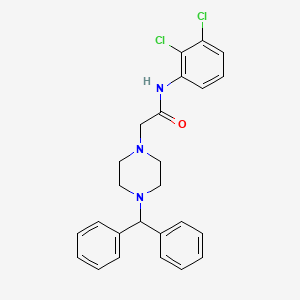
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is an organophosphorus compound with the molecular formula C6H14ClO2PS and a molecular weight of 216.666 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemicals and has significant importance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with thiophosphoryl chloride in the presence of a base . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the continuous synthesis of this compound is preferred to improve production efficiency and product quality . This method involves the use of advanced reactors and precise control of reaction parameters to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various organophosphorus compounds with different functional groups .
Aplicaciones Científicas De Investigación
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-Ethyl S-sec-Butyl Thiophosphoryl Chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Thiophosphoryl Chloride: An inorganic compound with similar reactivity but different applications.
O-Ethyl S-sec-Butyl Chlorothiophosphate: A related compound used in the synthesis of pesticides.
Uniqueness
O-Ethyl S-sec-Butyl Thiophosphoryl Chloride is unique due to its specific molecular structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
51748-05-1 |
|---|---|
Fórmula molecular |
C6H14ClO2PS |
Peso molecular |
216.67 g/mol |
Nombre IUPAC |
2-[chloro(ethoxy)phosphoryl]sulfanylbutane |
InChI |
InChI=1S/C6H14ClO2PS/c1-4-6(3)11-10(7,8)9-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
FOMXNJDIEWJLCN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)SP(=O)(OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



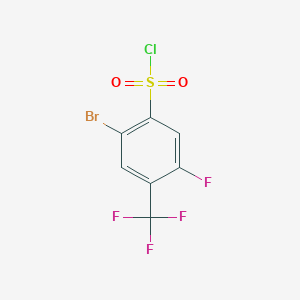
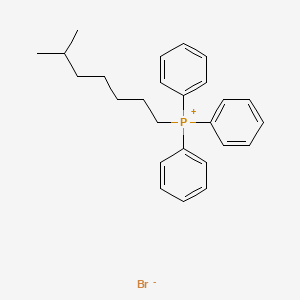
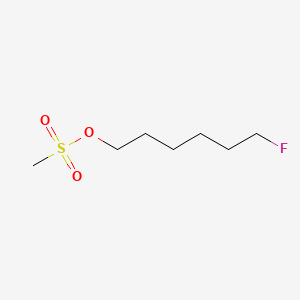
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
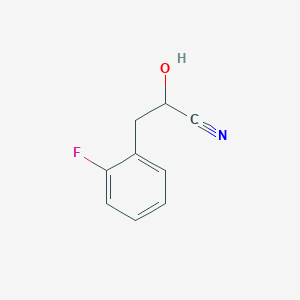
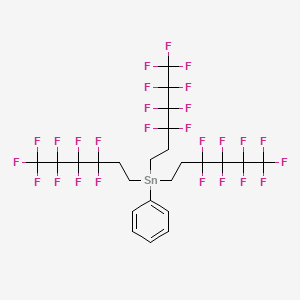
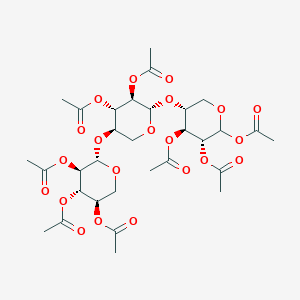
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
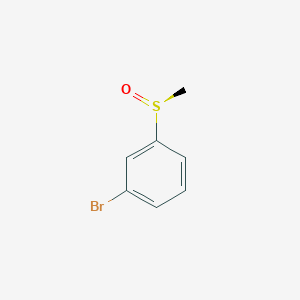
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
